Cfg-920

Content Navigation

Cfg-920 addresses key limitations of steroidal CYP17 inhibitors in endocrine oncology research.

- Dual reversible inhibition of CYP17 and CYP11B2 blocks androgen synthesis and prevents mineralocorticoid accumulation without glucocorticoid co-treatment.

- 93% oral bioavailability in primates with Tmax 0.5 h enables robust oral dosing studies.

- Eliminates confounds from prednisone co-administration, yielding reproducible in vivo CRPC efficacy data.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Cfg-920 (CAS: 1260006-20-9), also known as Lapiteronel or LAE001, is a potent, orally bioavailable, nonsteroidal small molecule that functions as a reversible dual inhibitor of cytochrome P450 17A1 (CYP17) and CYP11B2 (aldosterone synthase) . In pharmaceutical research and chemical procurement, it serves as a critical baseline compound for investigating androgen synthesis pathways and advanced endocrine oncology models. Unlike first-generation steroidal inhibitors, Cfg-920 offers a highly processable, nonsteroidal imidazolidin-2-one scaffold with excellent intrinsic oral bioavailability, making it a preferred precursor and reference standard for dual-pathway inhibition studies where avoiding steroidal off-target effects is paramount [1].

Research Fit

Generic substitution with standard CYP17 inhibitors, such as abiraterone acetate, introduces significant methodological and physiological artifacts in advanced biological models[1]. Abiraterone is a steroidal, irreversible inhibitor that selectively targets CYP17 but fails to suppress CYP11B2, leading to mineralocorticoid accumulation. This necessitates the co-administration of glucocorticoids (e.g., prednisone) to manage secondary cardiovascular and lipid disruptions, which confounds in vivo efficacy data and complicates formulation workflows [2]. Furthermore, other nonsteroidal analogs like orteronel or galeterone lack the specific dual-inhibition profile of Cfg-920. Procuring the exact Cfg-920 compound ensures reversible, dual-pathway suppression, eliminating the need for confounding steroidal co-treatments and providing cleaner, more reproducible readouts in complex endocrine research models.

Substitution Risk

Balanced Dual-Enzyme Inhibition Profile (CYP17 and CYP11B2)

Cfg-920 demonstrates highly potent, balanced dual inhibition against human CYP17 and CYP11B2 enzymes, with in vitro IC50 values of 23 nM and 34 nM, respectively [1]. In contrast, standard clinical benchmarks like abiraterone acetate strongly inhibit CYP17 but lack comparable CYP11B2 suppression, while other nonsteroidal agents like galeterone exhibit lower CYP17 potency (IC50 = 47 nM) without the dual-target mechanism . This precise dual-inhibition profile allows researchers to simultaneously suppress androgen and aldosterone biosynthesis using a single molecular probe.

| Evidence Dimension | Enzyme Inhibition Potency (IC50) |

| Target Compound Data | Cfg-920: CYP17 IC50 = 23 nM; CYP11B2 IC50 = 34 nM |

| Comparator Or Baseline | Galeterone (CYP17 IC50 = 47 nM); Abiraterone (Lacks CYP11B2 inhibition) |

| Quantified Difference | Cfg-920 achieves sub-40 nM dual inhibition, whereas comparators require multi-drug regimens to achieve equivalent dual-pathway suppression. |

| Conditions | In vitro human enzyme activity assays |

Procuring Cfg-920 allows researchers to study dual androgen and mineralocorticoid suppression in a single nonsteroidal agent, streamlining in vivo models by eliminating the need for glucocorticoid co-administration.

Exceptional Oral Bioavailability and Predictable Pharmacokinetics

In preclinical pharmacokinetic evaluations, Cfg-920 exhibits an exceptional oral bioavailability profile, achieving 93% bioavailability (F) at a 3 mg/kg oral dose in primate models, with a rapid Tmax of 0.5 hours and a Cmax of 1382 nM[1]. This high absorption efficiency and predictable pharmacokinetic behavior differentiate it from highly lipophilic steroidal precursors (e.g., abiraterone) that often require complex lipid-based formulations, prodrug derivatization (abiraterone acetate), and strict fasting protocols to achieve sufficient systemic exposure [2].

| Evidence Dimension | Oral Bioavailability (F%) |

| Target Compound Data | 93% at 3 mg/kg (primate model) |

| Comparator Or Baseline | Steroidal CYP17 inhibitors (e.g., abiraterone, which requires prodrug acetate forms for adequate absorption) |

| Quantified Difference | Cfg-920 provides near-complete (93%) oral absorption as a free active moiety without the need for prodrug derivatization. |

| Conditions | 3 mg/kg oral dosing in non-human primate models |

High intrinsic bioavailability simplifies formulation processes and ensures highly reproducible systemic exposure in complex in vivo efficacy studies, reducing animal cohort variance.

Structural Reversibility via a Nonsteroidal Scaffold

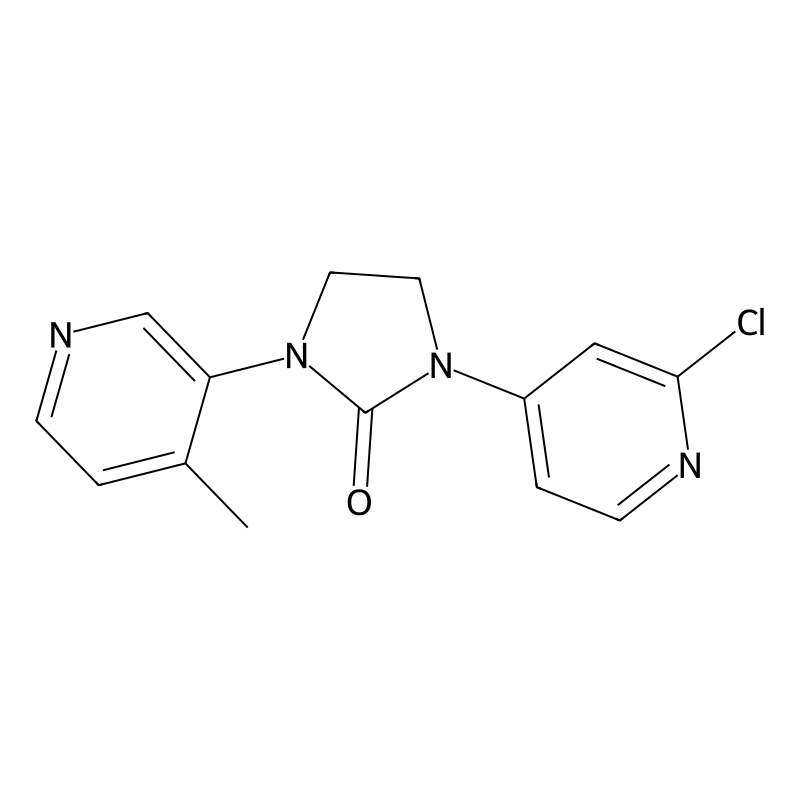

Unlike abiraterone, which forms an irreversible, covalent-like interaction with the CYP17 enzyme due to its steroidal core, Cfg-920 utilizes a 1-(2-chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)imidazolidin-2-one scaffold to achieve potent but fully reversible inhibition . This nonsteroidal structural property prevents permanent enzyme inactivation, allowing for more dynamic dose-response modeling and washout studies in cellular assays. Furthermore, the absence of a steroidal backbone eliminates off-target cross-reactivity with other steroid hormone receptors, a common confounding factor with first-generation steroidal inhibitors[1].

| Evidence Dimension | Binding Mechanism and Scaffold Type |

| Target Compound Data | Reversible binding; nonsteroidal imidazolidin-2-one core |

| Comparator Or Baseline | Abiraterone (Irreversible binding; steroidal core) |

| Quantified Difference | Cfg-920 enables dynamic, reversible enzyme modulation and avoids steroidal off-target effects inherent to irreversible benchmarks. |

| Conditions | Enzyme kinetic and structural binding assays |

A reversible, nonsteroidal mechanism is essential for researchers requiring precise temporal control over enzyme inhibition and clean target specificity without steroidal background noise.

Development of Next-Generation Endocrine Oncology Models

Due to its potent dual CYP17/CYP11B2 inhibition, Cfg-920 is the optimal reference standard for developing advanced in vivo models of castration-resistant prostate cancer (CRPC). It allows researchers to evaluate tumor suppression without the confounding variables introduced by mandatory glucocorticoid co-administration, which is strictly required when using single-target agents like abiraterone [1].

Pharmacokinetic and Formulation Benchmarking

With its demonstrated 93% oral bioavailability in primate models, Cfg-920 serves as an excellent positive control for formulation scientists developing oral delivery systems for nonsteroidal, poorly water-soluble oncology drugs. Its predictable Tmax (0.5 h) and Cmax profiles make it ideal for validating novel excipient matrices or solid dispersion technologies without the need for prodrug synthesis [2].

Structural Biology and Reversible Enzyme Kinetic Assays

The nonsteroidal, reversible binding nature of Cfg-920 makes it a superior molecular probe for structural biology studies and dynamic enzyme kinetic assays. It is highly suitable for competitive binding assays, washout experiments, and crystallographic studies aiming to map the active sites of cytochrome P450 enzymes without the permanent structural alterations caused by irreversible steroidal inhibitors [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

2: Yin L, Hu Q, Hartmann RW. Recent progress in pharmaceutical therapies for castration-resistant prostate cancer. Int J Mol Sci. 2013 Jul 4;14(7):13958-78. doi: 10.3390/ijms140713958. Review. PubMed PMID: 23880851; PubMed Central PMCID: PMC3742227.

Explore Compound Types